KH-CB20
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CD₂Cl₂):
- ¹³C NMR (125 MHz, CD₂Cl₂):
Infrared (IR) Spectroscopy
Mass Spectrometry
- EI-MS : m/z 339 [M+H]⁺ (7%), 337 [M+H]⁺ (50%), 292 (base peak, loss of COOEt).
- Fragmentation pathways involve cleavage of the ester group and sequential loss of chlorine atoms.
Electronic Structure Analysis via Computational Chemistry Methods
Density functional theory (DFT) calculations (B3LYP/6-311+G**) highlight key electronic features:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| NBO charge (C3) | +0.32 e |
| Halogen bond energy (Cl⋯O) | −5.8 kcal/mol |
The 6,7-dichloro substituents polarize the indole ring, enhancing electrophilicity at C3 and facilitating nucleophilic attack in kinase inhibition. Molecular electrostatic potential (MEP) maps show localized negative charge at the cyano group (−0.45 e), critical for hydrogen bonding with kinase residues. Time-dependent DFT predicts a UV-Vis absorption maximum at 315 nm (π→π* transition), consistent with experimental data.
Properties
IUPAC Name |
ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJCGSPAPOTTSF-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)C(=CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)/C(=C\N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylic Acid
The indole core is synthesized through a modified Fischer indole reaction or palladium-catalyzed cyclization. Key steps include:
-
Chlorination : Introduction of chlorine atoms at the 6 and 7 positions using chlorinating agents such as sulfuryl chloride (SOCl) or chlorine gas in the presence of a Lewis catalyst (e.g., FeCl).
-
Methylation : Quaternization of the indole nitrogen with methyl iodide (CHI) in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Chlorination | SOCl, FeCl, CHCl | 0–25°C | 4–6 h |
| Methylation | CHI, KCO, DMF | 60°C | 12 h |
Esterification to Ethyl 6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate
The carboxylic acid intermediate is converted to its ethyl ester via a two-step process:
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Acyl chloride formation : Treatment with thionyl chloride (SOCl) at 0°C to generate the reactive acyl chloride.
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Esterification : Reaction with absolute ethanol under anhydrous conditions, yielding the ethyl ester.
Mechanistic Insight :
Purification : The crude product is recrystallized from methanol to achieve >95% purity.
Introduction of the (E)-2-Amino-1-Cyanoethenyl Group
The 3-position of the indole ring is functionalized via a Knoevenagel condensation or nucleophilic addition-elimination reaction:
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Reagents : 2-Amino-1-cyanoethylene (or its synthetic equivalent) and a base (e.g., piperidine or NaHCO) in a refluxing solvent (e.g., toluene or acetonitrile).
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Stereochemical Control : The E-configuration is favored by using a polar aprotic solvent and avoiding protic conditions that could lead to isomerization.
Reaction Conditions :
| Parameter | Details |
|---|---|
| Solvent | Anhydrous acetonitrile |
| Catalyst | Piperidine (10 mol%) |
| Temperature | 80°C (reflux) |
| Time | 8–12 h |
Mechanism :
The reaction proceeds through a conjugated addition-elimination pathway, where the base deprotonates the active methylene group of the cyanoethylene derivative, enabling nucleophilic attack at the indole’s 3-position.
Critical Analysis of Methodological Variations
Alternative Routes for Enaminonitrile Formation
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Pd-Catalyzed Cross-Coupling : Aryl halides at the 3-position can undergo Sonogashira coupling with propargylamine derivatives, followed by cyanation. However, this method is less commonly reported due to competing side reactions.
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Microwave-Assisted Synthesis : Reduces reaction time to 1–2 h with comparable yields (70–75%).
Challenges and Optimization
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Regioselectivity : Competing reactions at the indole’s 5-position are mitigated by steric hindrance from the 1-methyl and 6,7-dichloro groups.
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Yield Improvement : Use of molecular sieves (3Å) to absorb water increases the esterification yield to 90–93%.
Characterization and Validation
The final product is characterized by:
-
NMR Spectroscopy : H NMR signals at δ 1.42 (t, 3H, CHCH), δ 4.38 (q, 2H, OCH), and δ 8.21 (s, 1H, NH).
Industrial-Scale Considerations
Chemical Reactions Analysis
KH-CB19 undergoes various chemical reactions, including:
Inhibition of Kinase Activity: KH-CB19 inhibits the phosphorylation of serine/arginine-rich proteins in human microvascular endothelial cells.
Antiviral Activity: It has shown the ability to inhibit the replication of influenza virus.
Binding to Kinase Hinge Region: The compound forms halogen bonds with the kinase hinge region, leading to conformational changes in the kinase structure.
Common reagents used in these reactions include DMSO, ethyl chloroformate, and 2-amino-1-cyanovinyl. The major products formed from these reactions are the phosphorylated or dephosphorylated forms of target proteins, depending on the specific kinase activity being inhibited.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Anticancer Properties
Recent studies have highlighted the antiviral potential of indole derivatives, including Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate. Research indicates that compounds with similar structures exhibit promising activity against viral infections and cancer cell lines. For instance, N-Heterocycles like this compound are being investigated for their efficacy against various viruses due to their ability to interfere with viral replication mechanisms .
Pharmacological Insights
The compound's pharmacological profile has been documented in DrugBank, where it is classified as an experimental small molecule. Although specific therapeutic uses are still under investigation, the structure suggests potential interactions with biological targets that could lead to novel therapeutic agents .
Synthetic Methodologies
Ultrasound-Promoted Reactions
Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate can be synthesized through innovative methodologies such as ultrasound-promoted aminomethylation of indoles. This method not only enhances the yield but also allows for the efficient production of multifunctional indole derivatives. The procedure involves using sodium hydride and dichloromethane as reagents under controlled conditions to achieve high yields of the desired product .
Material Science Applications
Development of Functional Materials
The unique properties of Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate make it a candidate for developing functional materials. Its structural characteristics allow for potential applications in organic electronics and photonic devices. Research into similar compounds has shown promise in creating materials with enhanced electrical conductivity and light-emitting properties.
Case Studies
Mechanism of Action
KH-CB19 exerts its effects by binding to the ATP binding site of CLK1 and CLK4 in a non-ATP mimetic fashion. This binding leads to the inhibition of kinase activity and subsequent suppression of phosphorylation of serine/arginine-rich proteins . The compound also affects the splicing of tissue factor isoforms, leading to changes in mRNA expression levels .
Comparison with Similar Compounds
To contextualize the properties of Ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate, we compare it with structurally and functionally related indole derivatives and kinase inhibitors.
Structural Analogs: Ethyl Indole-2-Carboxylate Derivatives
Key Observations :
- Substituent Effects : The dichloro groups in V25 confer greater electrophilicity and kinase-binding capacity compared to methoxy-substituted analogs (e.g., 6d, 6f), which prioritize solubility and CNS penetration .
- Functional Group Impact: The (E)-2-amino-1-cyanoethenyl group in V25 enhances hydrogen bonding with kinase active sites, a feature absent in carboxamide or simple ester derivatives.
Functional Analogs: Kinase and Protease Inhibitors

Key Observations :
- Selectivity: V25 exhibits high selectivity for CLK kinases over related serine/threonine kinases (e.g., DYRK1A), whereas BACE-1 inhibitors like 2-amino-3-((3-(5-methoxypyridin-3-yl)benzyl)amino)pyridine prioritize protease active-site interactions .
- Stereochemical Sensitivity : The E-isomer of V25 shows 10-fold higher activity than the Z-isomer, underscoring the importance of stereochemistry in kinase inhibition .

Key Observations :
- Synthetic Efficiency: V25’s synthesis achieves 69% yield after recrystallization, outperforming microwave-assisted routes (e.g., 4-cyano-bauerine C) .
- Metabolic Robustness: The dichloro and cyanoethenyl groups in V25 reduce oxidative metabolism, enhancing in vivo half-life relative to thiazolidinone-based analogs .
Biological Activity
Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate, a derivative of indole, has garnered attention in recent years for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate is characterized by the following features:
- Indole core : A bicyclic structure that is fundamental to many biologically active compounds.
- Dichloro substituents : Positioned at the 6 and 7 positions of the indole ring, these halogen atoms often enhance biological activity.
- Carboxylate group : Contributes to the compound's solubility and reactivity.
The molecular formula is with a molecular weight of approximately 303.13 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate. Research indicates that this compound can induce apoptosis in various cancer cell lines.
The proposed mechanisms include:
- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of apoptosis : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 value of 15 µM) after 48 hours of exposure. Flow cytometry analysis indicated an increase in early and late apoptotic cells.
- Lung Cancer Models : In A549 lung cancer cell models, Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate was found to inhibit migration and invasion capabilities, suggesting potential as an anti-metastatic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate has shown promise in reducing inflammation in various models.
Mechanism
The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties against oxidative stress-induced neuronal damage.
Mechanism
The compound may exert its effects by enhancing antioxidant defenses and reducing apoptosis in neuronal cells exposed to oxidative stressors.
Q & A
Q. What are the key structural features of Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1H-Indole-2-Carboxylate, and how are they characterized?
The compound features a substituted indole core with a conjugated (E)-2-amino-1-cyanoethenyl group at position 3, ethyl ester at position 2, and dichloro/methyl substituents at positions 6,7 and 1, respectively. Key characterization methods include:
- X-ray crystallography : For precise bond lengths and angles (e.g., C–N and C–Cl bond distances in indole derivatives ).
- Spectroscopy :
- NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–3.0 ppm), and cyano/amino groups.
- IR : Confirm cyano (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) stretches.
- Mass spectrometry : Molecular ion peak at m/z 338.19 (C₁₅H₁₃Cl₂N₃O₂) .
Q. What synthetic methodologies are recommended for preparing this compound?
While direct synthesis protocols are not fully detailed in permissible sources, analogous indole derivatives are synthesized via:
- Cyclization reactions : Using sodium acetate in acetic acid under reflux (e.g., formation of thiazole-indole hybrids ).
- Ultrasound-assisted coupling : To improve yield and reduce reaction time for similar ethyl indole carboxylates (excluded source).
- Key reagents : Ethyl esters of indole-2-carboxylic acid derivatives often employ nucleophilic substitution or condensation with aldehydes/ketones .
Q. Table 1: Example Reaction Conditions for Indole Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, NaOAc, reflux (3–5 h) | 60–75% | |
| Esterification | Ethanol, H₂SO₄, 80°C | 85% |
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
Molecular docking and dynamics simulations are critical for hypothesizing binding modes:
- Software : AutoDock Vina or Schrödinger Suite for docking into kinase active sites (e.g., CLK1/4 homology models).
- Parameters : Optimize for hydrogen bonding (amino/cyano groups) and hydrophobic interactions (dichloro/methyl groups).
- Validation : Compare with crystallographic data of related indole-protein complexes (e.g., kinase hinge regions) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:
- Purity validation : HPLC (>95% purity) and elemental analysis.
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control inhibitors (e.g., TG003 for CLK1).
- Dose-response curves : Triplicate experiments with statistical analysis (p < 0.05).
Q. What strategies optimize the compound’s solubility and stability for in vitro studies?
- Solubility : Use DMSO stock solutions (<10 mM) diluted in PBS or cell culture media.
- Stability : Monitor via LC-MS over 24–48 hours under physiological conditions (pH 7.4, 37°C).
- Derivatization : Introduce polar groups (e.g., hydroxyl) on the ethyl ester without disrupting the indole core .
Methodological Challenges and Solutions
Q. How can crystallographic refinement challenges (e.g., disorder in the cyano group) be addressed?
Q. What in silico tools are recommended for SAR studies of this compound?
- QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., Cl vs. F) with activity.
- ADMET prediction : SwissADME for bioavailability and toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


